CbzNH-PEG5-CH2CH2NH2
Description
CbzNH-PEG5-CH2CH2NH2 is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an amine group and a benzyl (Cbz) protecting group. The hydrophilic PEG spacer increases the water solubility of the compound in aqueous media. This compound is often used in various chemical and biological applications due to its unique properties.
Properties
Molecular Formula |
C20H34N2O7 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
benzyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C20H34N2O7/c21-6-8-24-10-12-26-14-16-28-17-15-27-13-11-25-9-7-22-20(23)29-18-19-4-2-1-3-5-19/h1-5H,6-18,21H2,(H,22,23) |
InChI Key |
SHFUIBBKLHRJHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of CbzNH-PEG5-CH2CH2NH2 typically involves organic synthesis reactions and purification steps. The compound is synthesized by reacting a PEG linker with an amine group and a benzyl (Cbz) protecting group. The benzyl protecting group can be removed via hydrogenolysis to form a free amine. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure high purity and consistency.
Chemical Reactions Analysis
CbzNH-PEG5-CH2CH2NH2 undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form amide bonds.
Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis to yield a free amine.
Common reagents used in these reactions include carboxylic acids, NHS esters, and hydrogen gas for hydrogenolysis. The major products formed from these reactions are amide derivatives and free amines.
Scientific Research Applications
CbzNH-PEG5-CH2CH2NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in the synthesis of various compounds, enhancing their solubility and stability in aqueous media.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to improve their solubility and reduce immunogenicity.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with improved properties.
Mechanism of Action
The mechanism of action of CbzNH-PEG5-CH2CH2NH2 involves its ability to act as a linker or spacer in various chemical and biological systems. The PEG spacer increases the water solubility of the compound, while the amine group allows for conjugation with other molecules. The benzyl protecting group can be removed to expose the free amine, enabling further functionalization. The molecular targets and pathways involved depend on the specific application and the molecules it is conjugated with.
Comparison with Similar Compounds
CbzNH-PEG5-CH2CH2NH2 can be compared with other similar compounds, such as:
CbzNH-PEG4-CH2CH2NH2: Similar structure with a shorter PEG spacer.
CbzNH-PEG6-CH2CH2NH2: Similar structure with a longer PEG spacer.
CbzNH-PEG7-CH2CH2NH2: Similar structure with an even longer PEG spacer.
The uniqueness of this compound lies in its specific PEG spacer length, which provides a balance between solubility and flexibility for various applications.
Biological Activity
CbzNH-PEG5-CH2CH2NH2 is a bifunctional polyethylene glycol (PEG) derivative that has garnered attention in the fields of drug delivery and bioconjugation due to its unique chemical properties. The compound features a carbobenzyloxy (Cbz) protecting group and an aminoethylamine functional group, which contribute to its reactivity and potential biological activity. This article reviews the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 393.54 g/mol. The structure includes:
- Carbobenzyloxy Group : Provides protection for the amine group, allowing selective reactions.
- PEG Spacer : Enhances solubility and biocompatibility.
- Aminoethylamine Group : Facilitates conjugation with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to enhance drug solubility and stability through PEGylation. This modification reduces immunogenicity and prolongs circulation time in vivo, making it an effective candidate for drug delivery systems.
Applications
- Drug Delivery Systems : this compound is utilized to improve the pharmacokinetics of therapeutic agents by increasing their solubility and reducing off-target effects.
- Bioconjugation : The compound is frequently employed in linking proteins, peptides, and antibodies, enabling the creation of multifunctional biomolecular complexes.
- Nanoparticle Functionalization : It is used to modify nanoparticles for targeted drug delivery or imaging applications, enhancing specificity and efficacy.
Research Findings
Recent studies have demonstrated the effectiveness of this compound in various biological contexts:
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Drug Delivery :
A recent study investigated the use of this compound in delivering anticancer drugs. The results indicated a significant increase in therapeutic efficacy due to improved solubility and targeted delivery to tumor sites."The incorporation of PEGylated compounds like this compound can significantly enhance the pharmacological profile of anticancer agents."
-
Case Study on Bioconjugation :
Another study focused on the bioconjugation capabilities of this compound with therapeutic antibodies. The findings showed that the PEGylated antibodies exhibited enhanced binding affinity and specificity towards cancer cells."Our results demonstrate that PEGylation not only improves stability but also enhances the targeting efficiency of therapeutic antibodies."
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
